molecular formula C17H16N4O2 B2807580 2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one CAS No. 210417-30-4

2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No. B2807580
CAS RN: 210417-30-4
M. Wt: 308.341
InChI Key: OOUVWNHMMDXNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

  • Research Context : A study investigated the anti-inflammatory, analgesic, and antipyretic activity of novel compounds, including 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones. Some compounds exhibited significant anti-inflammatory activity, surpassing reference drugs in effectiveness (Badawey & El-Ashmawey, 1998).

Chemical Reaction Studies

  • Chemical Synthesis : A reaction involving N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine and benzaldehyde led to the formation of a compound closely related to the chemical . This study provides insight into the chemical reactions and structural formation of such compounds (Sachdeva, Dolzhenko, & Chui, 2008).

Enzymatic Activity

  • Enzyme Reactivity : Compounds related to the chemical in focus were shown to increase the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests potential applications in biotechnology and enzymatic studies (Abd & Awas, 2008).

Anticancer and Anti-inflammatory Agents

  • Anticancer Properties : Novel pyrazolopyrimidines derivatives, structurally similar to the compound , were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This implies potential applications in cancer research (Rahmouni et al., 2016).

Antiallergic Activity

  • Antiallergic Research : Research on 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, closely related to the chemical , showed potent oral and intravenous antiallergic activity, suggesting its potential in allergy research and treatment (Juby et al., 1979).

Tautomeric Structure Study

  • Structural Analysis : The tautomeric structure of compounds closely related to the chemical was studied, providing valuable information for understanding the compound's chemical behavior and potential applications (Shawali & Farghaly, 2004).

properties

IUPAC Name

2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-15-10-14(11-6-2-1-3-7-11)18-17(19-15)21-16(23)12-8-4-5-9-13(12)20-21/h1-3,6-7,10,20H,4-5,8-9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVWNHMMDXNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.